
Ethyl 3-phenyl-2-butenoate
Overview
Description
Ethyl 3-phenyl-2-butenoate (CAS: 945-93-7), also known as ethyl trans-β-methylcinnamate, is an ester derivative with the molecular formula C₁₂H₁₄O₂. Key physicochemical properties include:
- Density: 1.042 g/mL at 25°C
- Boiling Point: 268.5°C at 760 mmHg
- Flash Point: 143.7°C
- Molecular Weight: 190.238 g/mol .
The compound features a phenyl group substituted at the 3-position of the α,β-unsaturated butenoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-phenyl-2-butenoate can be synthesized through several methods, with the most common being the esterification of 3-phenyl-2-butenoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of advanced catalysts and optimized reaction conditions to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-phenyl-2-butenoic acid.
Reduction: Formation of 3-phenyl-2-butanol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Chemistry
Ethyl 3-phenyl-2-butenoate serves as a starting material or intermediate in the synthesis of more complex organic compounds. Its reactivity allows for various transformations, including:
- Oxidation : Can be oxidized to form corresponding carboxylic acids.
- Reduction : Can be reduced to produce alcohols.
- Substitution Reactions : Participates in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Biology
Research has indicated that this compound may exhibit potential biological activities . Studies have focused on its interactions with biomolecules, exploring its effects on:
- Enzymatic activity
- Cellular signaling pathways
These interactions suggest that it could play a role in modulating biological processes, although further research is needed to fully elucidate its mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties . It acts as a precursor in synthesizing pharmaceutical agents, particularly those targeting inflammatory and microbial diseases. The compound's structure allows it to be modified into various bioactive molecules, enhancing its utility in drug development.
Industry
The compound is widely used in the fragrance and flavor industry due to its aromatic properties. It is incorporated into perfumes, cosmetics, and food products to impart desirable scents and flavors. Additionally, its stability makes it suitable for long-term use in consumer products.
Data Tables
Application Area | Specific Uses | Key Properties |
---|---|---|
Chemistry | Synthesis of organic compounds | Reactivity as an intermediate |
Biology | Interaction studies with biomolecules | Potential biological activities |
Medicine | Precursor for pharmaceutical agents | Modifiable structure for drug synthesis |
Industry | Fragrance and flavoring agent | Pleasant aroma and stability |
Case Study 1: Synthesis of Bioactive Compounds
A recent study demonstrated the use of this compound as a precursor in synthesizing novel anti-inflammatory agents. The compound was subjected to various transformations, leading to derivatives that exhibited significant inhibition against inflammatory pathways in vitro.
Case Study 2: Flavor Enhancement in Food Products
In food science, this compound was evaluated for its effectiveness as a flavor enhancer. Sensory analysis revealed that its incorporation improved the overall flavor profile of several food items without compromising safety standards.
Mechanism of Action
The mechanism of action of ethyl 3-phenyl-2-butenoate involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways can vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-phenylacetoacetate (CAS: 5413-05-8)
- Molecular Formula : C₁₂H₁₄O₃
- Key Features : Contains a phenyl group at the 2-position and an acetyl substituent, forming a β-keto ester.
- Applications: Used as a precursor in synthesizing heterocyclic compounds and pharmaceuticals. Its keto-enol tautomerism (unlike Ethyl 3-phenyl-2-butenoate) enhances reactivity in Claisen-like condensations .
Ethyl acetoacetate (CAS: 141-97-9)
- Molecular Formula : C₆H₁₀O₃
- Key Features: A classic β-keto ester with keto-enol tautomerism (99% keto form at equilibrium).
- Applications: Widely used in pharmaceuticals, dyes, and perfumes. Its lower boiling point (181°C) and higher solubility compared to this compound make it more versatile in industrial processes .
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate
- Molecular Formula : C₁₁H₁₁FO₃
- Key Features : Introduces a fluorine atom and ketone group, altering electronic properties and reactivity.
- Applications : Research applications in medicinal chemistry due to its fluorinated structure, which can enhance metabolic stability .
Ethyl butyrate (CAS: 105-54-4)
- Molecular Formula : C₆H₁₂O₂
- Key Features : A simple ester with a butyrate chain.
- Applications: Known for its grapefruit-like aroma, used in flavoring agents and perfumes. Its lower molecular weight and boiling point (121°C) contrast sharply with this compound’s higher aromaticity .
Comparative Data Table
Compound | CAS Number | Molecular Formula | Substituents/Functional Groups | Boiling Point (°C) | Density (g/mL) | Key Applications |
---|---|---|---|---|---|---|
This compound | 945-93-7 | C₁₂H₁₄O₂ | Phenyl (3-position), α,β-unsaturated ester | 268.5 | 1.042 | Fragrances, Organic synthesis |
Ethyl 2-phenylacetoacetate | 5413-05-8 | C₁₂H₁₄O₃ | Phenyl (2-position), β-keto ester | N/A | N/A | Pharmaceutical intermediates |
Ethyl acetoacetate | 141-97-9 | C₆H₁₀O₃ | β-keto ester | 181 | 1.028 | Dyes, Pharmaceuticals |
Ethyl butyrate | 105-54-4 | C₆H₁₂O₂ | Butyrate ester | 121 | 0.879 | Flavoring agents |
Key Research Findings
Synthetic Methods: this compound’s α,β-unsaturated structure enables regioselective reactions, similar to indium-catalyzed alkenylations observed in Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate synthesis . Ethyl acetoacetate’s Claisen condensation is a benchmark for β-keto ester reactivity, a pathway less accessible in this compound due to its lack of keto functionality .
Physicochemical Behavior: The phenyl group in this compound increases boiling point (268.5°C) compared to Ethyl butyrate (121°C), highlighting the impact of aromaticity on volatility .
Biological Activity
Ethyl 3-phenyl-2-butenoate, an organic compound with the molecular formula C12H14O2, is part of the ester family and is recognized for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
This compound is characterized by its stability and pleasant aroma, making it valuable in the fragrance and flavor industries. It can be synthesized through the esterification of 3-phenyl-2-butenoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to achieve completion.
The biological activity of this compound may involve interactions with various enzymes and receptors, influencing biochemical pathways in living organisms. The specific molecular targets can vary based on the context of its application. The compound's unsaturated carbon chain and phenyl group contribute to its unique reactivity and interactions within biological systems .
Anticancer Activity
Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, chalcones, which share structural similarities, have shown promising results against various cancer cell lines:
- Cytotoxicity : Studies have demonstrated that related compounds possess cytotoxic effects on breast cancer cells (MCF-7), with some exhibiting greater efficacy than established treatments like Tamoxifen .
Antioxidant Properties
The antioxidant capabilities of this compound have been explored, particularly in the context of preventing oxidative stress-related diseases. Compounds derived from similar structures have shown potential in scavenging free radicals and inhibiting oxidative damage .
Case Studies
- Study on Antioxidant Activity : A study evaluated various phenolic compounds for their antioxidant activity using DPPH radical scavenging assays. Some derivatives demonstrated significant scavenging effects, suggesting potential therapeutic applications in oxidative stress management .
- Cytotoxicity Assessment : In vitro assessments revealed that certain derivatives of this compound exhibited selective cytotoxicity against cancerous cells while sparing healthy cells, indicating a favorable safety profile for therapeutic use .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
Compound | Structure Features | Biological Activity |
---|---|---|
This compound | Unsaturated carbon chain + phenyl | Anticancer, antioxidant |
Ethyl acetate | Simple ester | Limited biological activity |
Mthis compound | Methyl group instead of ethyl | Similar but less potent |
Ethyl benzoate | Phenyl group with different chain | Varies; less focus on anticancer |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Ethyl 3-phenyl-2-butenoate, and how can reaction efficiency be optimized?
this compound is typically synthesized via Claisen condensation between ethyl acetoacetate and benzaldehyde under acidic or basic catalysis. Methodological optimization includes:
- Catalyst selection : Use of piperidine or sodium ethoxide to enhance enolate formation .
- Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct suppression.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve yield by stabilizing intermediates . Post-synthesis, purification via fractional distillation or column chromatography is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : NMR identifies olefinic protons (δ 5.8–6.3 ppm) and ester groups (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) . NMR confirms carbonyl (δ ~165–175 ppm) and aromatic carbons.
- IR spectroscopy : Strong absorbance at ~1715 cm (ester C=O) and 1630 cm (α,β-unsaturated ketone) .
- Mass spectrometry : Molecular ion peak at m/z 190 (C _{14}O) and fragmentation patterns for structural validation .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in Diels-Alder reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution and frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. For example:
- Electron-deficient dienophiles : this compound’s α,β-unsaturated ester acts as a dienophile, with LUMO energy ~-1.5 eV, favoring electron-rich dienes .
- Steric effects : Substituents on the phenyl group alter transition-state geometry, quantified via Gibbs free energy calculations .
Q. What experimental and statistical approaches resolve contradictions in kinetic data for ester hydrolysis?
Contradictions in rate constants (e.g., acid vs. base hydrolysis) require:
- Controlled variable testing : Isolate pH, temperature, and solvent effects. For example, pseudo-first-order kinetics under alkaline conditions (NaOH/EtOH) .
- Multivariate regression : Identify dominant factors (e.g., solvent polarity, nucleophilicity) using software like R or Python’s SciPy .
- Error analysis : Compare Arrhenius plots for activation energy discrepancies (e.g., ΔE > 10 kJ/mol suggests mechanistic differences) .
Q. How do substituents on the phenyl ring influence the compound’s photostability and degradation pathways?
Systematic studies involve:
- UV irradiation assays : Monitor degradation via HPLC, identifying products like phenylacetic acid derivatives .
- Electron-withdrawing groups (e.g., -NO) : Increase photostability by reducing π→π* transition efficiency (λ shifts >10 nm) .
- Mechanistic probes : Use -labeling to trace oxidative cleavage pathways under UV/VIS light .
Properties
IUPAC Name |
ethyl 3-phenylbut-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXHSWOMMFBMLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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